molecular formula C8H8BrN3O B12497541 4-(Azidomethyl)-2-bromo-1-methoxybenzene

4-(Azidomethyl)-2-bromo-1-methoxybenzene

Cat. No.: B12497541
M. Wt: 242.07 g/mol
InChI Key: UZBWQSWASRRNGQ-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2-bromo-1-methoxybenzene: is an organic compound that features an azide group, a bromine atom, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-2-bromo-1-methoxybenzene typically involves the following steps:

    Bromination: The starting material, 1-methoxybenzene, undergoes bromination to introduce a bromine atom at the 2-position.

    Formylation: The brominated intermediate is then subjected to formylation to introduce a formyl group at the 4-position.

    Azidation: The formyl group is converted to an azidomethyl group using sodium azide under suitable reaction conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Mechanism of Action

The azide group in 4-(Azidomethyl)-2-bromo-1-methoxybenzene is highly reactive and can undergo various chemical transformations. The mechanism of action often involves the formation of reactive intermediates, such as nitrenes, which can insert into C-H bonds or participate in cycloaddition reactions . These reactions can lead to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

  • 5-(Azidomethyl)-2-bromo-1-methoxybenzene
  • 4-(Azidomethyl)-2-chloro-1-methoxybenzene
  • 4-(Azidomethyl)-2-bromo-1-ethoxybenzene

Comparison: 4-(Azidomethyl)-2-bromo-1-methoxybenzene is unique due to the presence of both an azide group and a bromine atom, which confer distinct reactivity patterns. The methoxy group also influences the electronic properties of the benzene ring, affecting the compound’s reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability that can be advantageous in various synthetic applications .

Properties

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

IUPAC Name

4-(azidomethyl)-2-bromo-1-methoxybenzene

InChI

InChI=1S/C8H8BrN3O/c1-13-8-3-2-6(4-7(8)9)5-11-12-10/h2-4H,5H2,1H3

InChI Key

UZBWQSWASRRNGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN=[N+]=[N-])Br

Origin of Product

United States

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